molecular formula C12H11Cl2NO3S B11807683 6-(2,4-Dichlorobenzyl)-5-oxothiomorpholine-3-carboxylic acid

6-(2,4-Dichlorobenzyl)-5-oxothiomorpholine-3-carboxylic acid

Cat. No.: B11807683
M. Wt: 320.2 g/mol
InChI Key: QGKFMAHNKFCGEZ-UHFFFAOYSA-N
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Description

6-(2,4-Dichlorobenzyl)-5-oxothiomorpholine-3-carboxylic acid (CAS: 1269527-73-2) is a thiomorpholine derivative characterized by a 5-oxothiomorpholine core substituted with a 2,4-dichlorobenzyl group at position 6 and a carboxylic acid moiety at position 2. This compound’s dichlorobenzyl substituent introduces steric bulk and electron-withdrawing properties, which may enhance binding affinity in enzymatic or receptor-based systems .

Properties

Molecular Formula

C12H11Cl2NO3S

Molecular Weight

320.2 g/mol

IUPAC Name

6-[(2,4-dichlorophenyl)methyl]-5-oxothiomorpholine-3-carboxylic acid

InChI

InChI=1S/C12H11Cl2NO3S/c13-7-2-1-6(8(14)4-7)3-10-11(16)15-9(5-19-10)12(17)18/h1-2,4,9-10H,3,5H2,(H,15,16)(H,17,18)

InChI Key

QGKFMAHNKFCGEZ-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=O)C(S1)CC2=C(C=C(C=C2)Cl)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,4-Dichlorobenzyl)-5-oxothiomorpholine-3-carboxylic acid typically involves multiple steps. One common method starts with the chloromethylation of p-dichlorobenzene, followed by catalytic ammoxidation to produce 2,4-dichlorobenzyl chloride . This intermediate is then reacted with thiomorpholine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium or platinum complexes.

Industrial Production Methods

Industrial production of this compound may involve large-scale chloromethylation and ammoxidation processes, utilizing continuous flow reactors to ensure high yield and purity. The use of environmentally friendly catalysts and solvents is also emphasized to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-(2,4-Dichlorobenzyl)-5-oxothiomorpholine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl chloride moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted thiomorpholine derivatives.

Scientific Research Applications

6-(2,4-Dichlorobenzyl)-5-oxothiomorpholine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the dichlorobenzyl group.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(2,4-Dichlorobenzyl)-5-oxothiomorpholine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The dichlorobenzyl group can interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific biological context .

Comparison with Similar Compounds

Key Observations :

  • Steric Influence : The 2,4-dichloro substitution creates a bulkier hydrophobic region than single-halogen or fluorinated analogs, which may improve selectivity in sterically constrained binding pockets .

Compounds with Dichlorobenzyl Groups but Different Cores

The dichlorobenzyl motif is present in other pharmacologically relevant scaffolds, though their core structures differ:

(S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic Acid

  • Core Structure: Pent-4-ynoic acid (linear alkyne with carboxylic acid).
  • Activity : Exhibits collagenase inhibition (IC₅₀ = 1.48 mM) via hydrogen bonding (Gln215) and π–π interactions (Tyr201). Gibbs free energy of binding: –6.4 kcal/mol .
  • Comparison: The thiomorpholine core may offer conformational rigidity and sulfur-mediated hydrogen bonding, which the flexible pentynoic acid lacks.

Ethyl 5-(2,4-Dichlorobenzyl)-2-isoxazoline-3-carboxylate

  • Core Structure : Isoxazoline (oxygen- and nitrogen-containing heterocycle).
  • Activity : Used as a herbicide safener; the isoxazoline core confers resistance to metabolic degradation compared to thiomorpholine .

Biological Activity

6-(2,4-Dichlorobenzyl)-5-oxothiomorpholine-3-carboxylic acid is a synthetic compound characterized by its unique thiomorpholine structure and functional groups that suggest potential biological activity. The compound's molecular formula is C12H11Cl2NO3SC_{12}H_{11}Cl_2NO_3S, with a molecular weight of approximately 320.19 g/mol. This article aims to provide a comprehensive overview of its biological activities, including relevant data tables and research findings.

Chemical Structure and Properties

The compound consists of a thiomorpholine ring with a carboxylic acid and an oxo group, which enhance its reactivity and potential interactions with biological targets. The presence of the 2,4-dichlorobenzyl moiety increases lipophilicity, influencing how the compound interacts with cellular membranes and biological systems.

Biological Activity Overview

Preliminary studies indicate that 6-(2,4-Dichlorobenzyl)-5-oxothiomorpholine-3-carboxylic acid may exhibit various biological activities. However, detailed research is still required to fully elucidate these effects.

Potential Biological Activities

  • Antimicrobial Activity : Similar compounds have shown antimicrobial properties, suggesting that this compound may also inhibit the growth of bacteria or fungi.
  • Anti-inflammatory Effects : Structural analogs have demonstrated anti-inflammatory activity, indicating potential therapeutic applications in inflammatory diseases.
  • Enzyme Inhibition : The compound may interact with specific enzymes due to its functional groups, potentially acting as an inhibitor in biochemical pathways.

Comparative Analysis with Similar Compounds

The following table compares 6-(2,4-Dichlorobenzyl)-5-oxothiomorpholine-3-carboxylic acid with structurally similar compounds:

Compound NameStructure FeaturesNotable Activities
2,6-Dichloropyridine-3-carboxylic acidPyridine ring with carboxylic acidAntimicrobial properties
1-(2,4-Dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridine carboxylic acidDihydropyridine structurePotential anti-inflammatory effects
5-Oxothiomorpholine-3-carboxylic acidThiomorpholine ring without dichlorobenzylLimited bioactivity documented

The dichlorobenzyl group in 6-(2,4-Dichlorobenzyl)-5-oxothiomorpholine-3-carboxylic acid may enhance its interactions with biological targets compared to the other compounds listed.

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